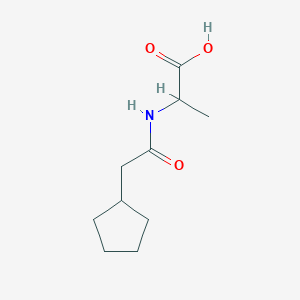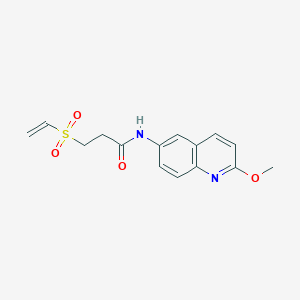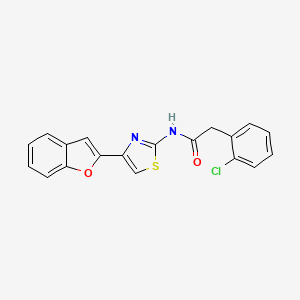
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(2-chlorophenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated that derivatives of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(2-chlorophenyl)acetamide, particularly those bearing different heterocyclic rings, exhibit considerable antitumor activity. These compounds have been evaluated against a wide range of human tumor cell lines, showing significant anticancer effects against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, closely related to this compound, have explored their potential in photovoltaic applications. These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies have indicated significant binding interactions with target proteins, such as Cyclooxygenase 1 (COX1), suggesting their potential in drug design (Mary et al., 2020).
Molecular Structure and Intermolecular Interactions
The structural analysis of compounds similar to this compound reveals intricate intermolecular interactions, such as hydrogen bonding and π-interactions. These structural insights are crucial for understanding the compound's stability and reactivity, which are important for its applications in material science and drug design (Boechat et al., 2011).
Corrosion Inhibition
Research into acetamide derivatives has also explored their application as corrosion inhibitors. Studies have shown that certain acetamide compounds are effective in preventing corrosion in metal substrates, indicating their potential use in protecting materials against corrosive environments (Yıldırım & Cetin, 2008).
Antibacterial Activity
Novel derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies have shown that certain compounds exhibit significant antibacterial properties against various microorganisms, highlighting their potential as antibacterial agents (Bhoi et al., 2015).
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-7-3-1-5-12(14)10-18(23)22-19-21-15(11-25-19)17-9-13-6-2-4-8-16(13)24-17/h1-9,11H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXJOCJMHIDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2737476.png)
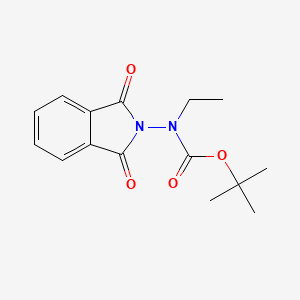

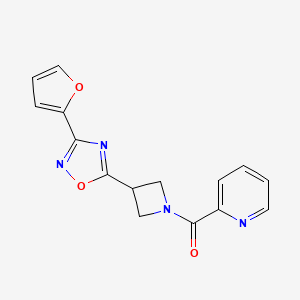
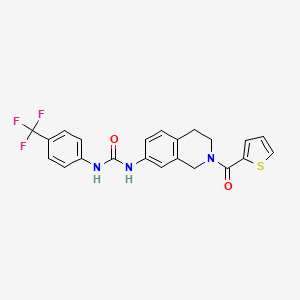
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)


![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)
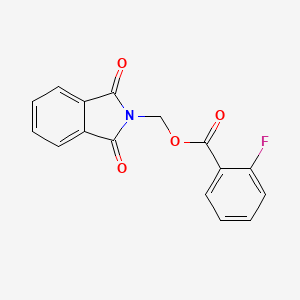
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
